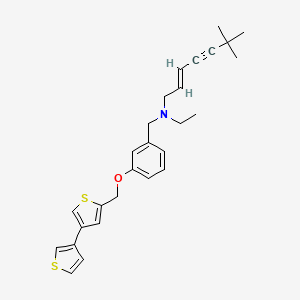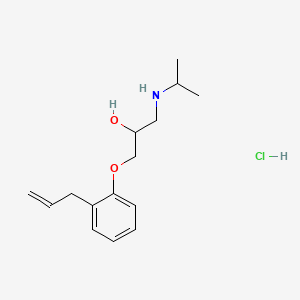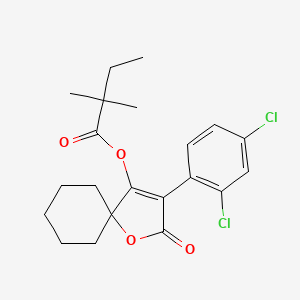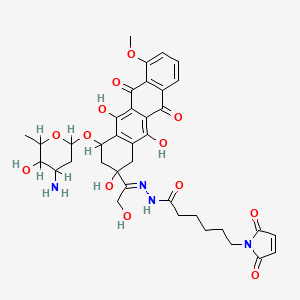
SKF 86002 dihydrochloride
Übersicht
Beschreibung
SKF 86002 dihydrochloride is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). It exhibits anti-inflammatory, anti-arthritic, and analgesic activities. This compound inhibits lipopolysaccharide-stimulated production of interleukin-1 and tumor necrosis factor-alpha in human monocytes . Additionally, this compound inhibits both lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid .
Wirkmechanismus
Target of Action
SKF 86002 dihydrochloride is a potent inhibitor of p38 mitogen-activated protein kinases (MAPKs) . It also targets both cyclooxygenase and 5-lipoxygenase . These targets play a crucial role in the inflammatory response and are involved in the production of inflammatory cytokines .
Mode of Action
This compound acts in a cell-permeable, reversible, and ATP-competitive manner . It inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production . The inhibition of these targets results in the suppression of the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38 MAPK signaling pathway . By inhibiting this pathway, this compound suppresses the production of inflammatory cytokines . Additionally, it inhibits both cyclooxygenase and 5-lipoxygenase, thereby affecting the metabolism of arachidonic acid .
Result of Action
The inhibition of p38 MAPK by this compound leads to a reduction in neuroinflammation and amelioration of synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein . Moreover, treatment with this compound promotes the redistribution of p38γ to synapses and reduces the accumulation of α-synuclein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of lipopolysaccharide (LPS), which stimulates the production of inflammatory cytokines . Additionally, the stability of this compound may be influenced by storage conditions . .
Biochemische Analyse
Biochemical Properties
SKF 86002 dihydrochloride is known to inhibit p38 MAP kinase, a key enzyme involved in cellular signaling . It also interacts with other biomolecules such as lipopolysaccharide (LPS), where it potently inhibits LPS-induced IL-1 and TNF-α production in human monocytes .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits LPS-stimulated human monocyte IL-1 and TNF-α production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inhibitor of both cyclooxygenase and 5-lipoxygenase, enzymes that play crucial roles in the metabolism of arachidonic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase and 5-lipoxygenase, which are involved in the metabolism of arachidonic acid .
Subcellular Localization
Information on the subcellular localization of this compound and any effects on its activity or function is currently limited .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SKF 86002 Dihydrochlorid beinhaltet die Bildung einer bicyclischen Imidazolstruktur. Die wichtigsten Schritte umfassen die Reaktion von 4-Fluorbenzaldehyd mit 2-Aminothiazol unter Bildung eines Zwischenprodukts, das anschließend cyclisiert wird, um die endgültige Verbindung zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von SKF 86002 Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation und Chromatographie gereinigt .
Chemische Reaktionsanalyse
Reaktionstypen
SKF 86002 Dihydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: SKF 86002 Dihydrochlorid kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Fluorphenyl- und Pyridylgruppen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehalogenierten Produkten führen kann .
Analyse Chemischer Reaktionen
Types of Reactions
SKF 86002 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products .
Wissenschaftliche Forschungsanwendungen
SKF 86002 Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
SKF 86002 Dihydrochlorid entfaltet seine Wirkung durch Hemmung der Aktivität von p38 MAPK, einem Schlüsselenzym, das an der Entzündungsreaktion beteiligt ist. Durch Blockierung der Phosphorylierung von Tyrosinresten an Proteinen in der Zellmembran verhindert die Verbindung die Aktivierung zellulärer Signaltransduktionswege . Diese Hemmung führt zu einer Abnahme der Produktion von proinflammatorischen Zytokinen wie Interleukin-1 und Tumornekrosefaktor-alpha .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SB 203580: Ein weiterer p38 MAPK-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
BIRB 796: Ein potenter p38 MAPK-Inhibitor mit Anwendungen bei entzündlichen und Autoimmunerkrankungen.
Einzigartigkeit
SKF 86002 Dihydrochlorid ist aufgrund seiner doppelten Hemmung von Lipoxygenase- und Cyclooxygenase-Pfaden einzigartig, was seine entzündungshemmenden Wirkungen verstärkt . Darüber hinaus machen seine orale Bioverfügbarkeit und seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCNUNCYVXBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















